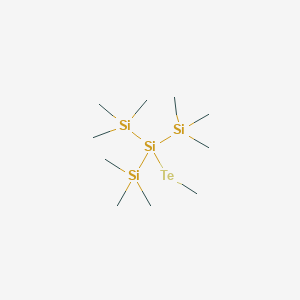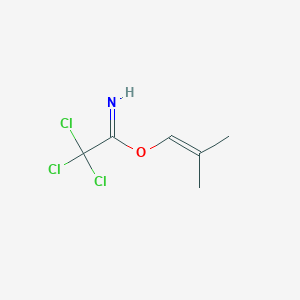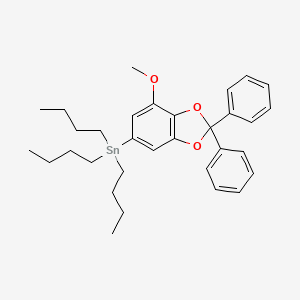
1,3,5-Triazine-2,4-diamine, 6-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction typically occurs in the presence of a base such as cesium carbonate, which facilitates the substitution process . Another method involves the use of imidates, guanidines, and amides or aldehydes as starting materials . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions with different nucleophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways and molecular targets involved in cell growth and survival . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- can be compared with other similar compounds in the triazine family:
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have been studied for their antiproliferative activity and have shown potential as anticancer agents.
Propazine: Another triazine derivative used as a herbicide.
6-Phenyl-1,3,5-triazine-2,4-diamine: Known for its applications in various chemical processes
Propriétés
Numéro CAS |
191486-18-7 |
|---|---|
Formule moléculaire |
C17H33N5 |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
6-tetradecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H33N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16(18)22-17(19)21-15/h2-14H2,1H3,(H4,18,19,20,21,22) |
Clé InChI |
HXPZJNPIMRZESM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)

![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)



![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)


![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)
